molecular formula C14H21N3O3 B13748016 2-(diethylamino)-N-(2,4-dimethyl-5-nitrophenyl)acetamide CAS No. 111413-22-0

2-(diethylamino)-N-(2,4-dimethyl-5-nitrophenyl)acetamide

Cat. No.: B13748016
CAS No.: 111413-22-0
M. Wt: 279.33 g/mol
InChI Key: MVDXUJGLVDWFHT-UHFFFAOYSA-N
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Description

2-(diethylamino)-N-(2,4-dimethyl-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

111413-22-0

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

2-(diethylamino)-N-(2,4-dimethyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C14H21N3O3/c1-5-16(6-2)9-14(18)15-12-8-13(17(19)20)11(4)7-10(12)3/h7-8H,5-6,9H2,1-4H3,(H,15,18)

InChI Key

MVDXUJGLVDWFHT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC(=C(C=C1C)C)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

2-(Diethylamino)-N-(2,4-dimethyl-5-nitrophenyl)acetamide is a synthetic compound that belongs to the class of acetamides. Its structure features a diethylamino group and a nitrophenyl moiety, which are significant for its biological activity. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H23N2O3C_{14}H_{23}N_{2}O_{3} with a molecular weight of approximately 273.35 g/mol. The presence of the nitro group and the diethylamino moiety contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antiproliferative Activity : Similar compounds have shown inhibition of cancer cell growth by targeting specific enzymes involved in cell proliferation.
  • ALDH Inhibition : Analogues of diethylamino compounds have demonstrated the ability to inhibit aldehyde dehydrogenases (ALDH), which are crucial in cancer metabolism and resistance mechanisms .

Antiproliferative Effects

Research on related compounds indicates that this compound may possess significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for related compounds:

CompoundCell LineIC50 (μM)
DEABDU14561
DEABPC347
DEABLNCaP200
Analog 1DU14530
Analog 1PC325

Note : IC50 represents the concentration required to inhibit cell survival by 50%. Lower values indicate higher potency against cancer cells .

Case Studies

  • Prostate Cancer Cell Lines : A study evaluated the antiproliferative effects of various diethylamino derivatives in prostate cancer cell lines (DU145, LNCaP). Results indicated that certain analogues exhibited enhanced potency compared to DEAB, suggesting structural modifications could optimize therapeutic efficacy .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial potential of similar alkaloids revealed promising antibacterial activity against E. coli and S. aureus, with MIC values significantly lower than those observed for standard antibiotics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.